molecular formula C16H22N2O3 B2629689 N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1286704-97-9

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide

Cat. No. B2629689
M. Wt: 290.363
InChI Key: KLNUQRIVGQBNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are pivotal in drug design due to their structural diversity and presence in a significant portion of FDA-approved pharmaceuticals. These compounds are essential for developing new medications with various biological activities. Research into nitrogen heterocycles, their substitution patterns, and structural diversity is crucial for understanding and expanding the scope of pharmaceutical applications (Vitaku, Smith, & Njardarson, 2014).

Cyclopropane-containing Compounds in Drug Development

Cyclopropane and its derivatives are gaining attention in drug development for their unique chemical properties and the ability to improve pharmacokinetic and pharmacodynamic profiles of drugs. The synthesis and applications of these compounds, including methods of cyclopropanation and their use in fragrance chemistry and drug synthesis, are areas of active research. These studies highlight the versatility and potential of cyclopropane-containing compounds in creating novel therapeutic agents with enhanced efficacy and safety profiles (Schröder, 2014).

Emerging Techniques in Chemical Synthesis

Emerging methods in the synthesis of complex molecules, including oxyfunctionalization of CH2-groups adjacent to three-membered rings, are crucial for developing new pharmacologically active compounds. These techniques offer pathways to synthesize novel structures with potential therapeutic applications, indicating a promising direction for future research in drug development (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

properties

IUPAC Name

N'-(2-cyclopropyl-2-hydroxypropyl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-3-5-12(6-4-11)9-17-14(19)15(20)18-10-16(2,21)13-7-8-13/h3-6,13,21H,7-10H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNUQRIVGQBNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-methylbenzyl)oxalamide

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